A Senior Application Scientist's Guide to 5-Amino-1,3,4-oxadiazole-2-carboxamide: Synthesis, Properties, and Applications
A Senior Application Scientist's Guide to 5-Amino-1,3,4-oxadiazole-2-carboxamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth exploration of 5-Amino-1,3,4-oxadiazole-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to engage in various biological interactions. The specific incorporation of an amino group at the 5-position and a carboxamide at the 2-position creates a unique molecule with a rich potential for forming hydrogen bonds and serving as a versatile synthetic intermediate. This document details optimized synthesis protocols, elucidates its key physicochemical and spectroscopic properties, and discusses its current and potential applications in the field of drug development. It is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this valuable molecular entity.
Introduction: The Strategic Value of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The appeal of this scaffold lies in several key attributes:
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Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
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Bioisosteric Replacement: It is often used as a bioisostere for ester and amide functional groups, offering a way to modulate properties like lipophilicity and hydrogen bonding capacity while maintaining biological activity.
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Synthetic Accessibility: A variety of reliable synthetic methods exist for the construction of the 1,3,4-oxadiazole core, allowing for facile derivatization.[2]
The subject of this guide, 5-Amino-1,3,4-oxadiazole-2-carboxamide, combines this robust core with two key functional groups. The 5-amino group acts as a strong hydrogen bond donor, while the 2-carboxamide provides both hydrogen bond donor and acceptor capabilities. This arrangement makes the molecule an excellent scaffold for interacting with biological targets such as enzymes and receptors.
Synthesis Methodologies: Constructing the Core Structure
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of an appropriate open-chain precursor. For 5-amino-1,3,4-oxadiazole derivatives, a prevalent and effective strategy is the oxidative cyclization of semicarbazone or related intermediates.[3] This approach is favored for its operational simplicity and the ready availability of starting materials.
Key Synthetic Strategy: Oxidative Cyclization of Semicarbazones
The most direct route involves the reaction of an aldehyde or ketone with semicarbazide to form a semicarbazone, which is then subjected to an oxidative cyclization to form the 2-amino-1,3,4-oxadiazole ring.[4][5] Various oxidizing agents have been successfully employed for this transformation, each with its own advantages regarding cost, safety, and reaction conditions.[6][7]
The general workflow for this synthetic approach is outlined below:
Caption: General workflow for synthesizing 5-amino-1,3,4-oxadiazole derivatives.
Detailed Experimental Protocol: Synthesis via Oxidative Cyclization
This protocol provides a reliable, step-by-step method for the synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxamide, adapted from established literature procedures utilizing common and inexpensive reagents.[5][8]
Step 1: Formation of the Semicarbazone Intermediate
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in water (approx. 10 mL/g of semicarbazide).
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Reaction Initiation: To the stirred solution, add the corresponding α-keto ester or a related precursor to the 2-carboxamide group (1.0 eq). If the solution becomes cloudy, add a minimal amount of ethanol to achieve clarity.
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Reaction Monitoring: Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The resulting semicarbazone intermediate often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Oxidative Cyclization to the Final Product
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Reaction Setup: Suspend the dried semicarbazone intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Addition of Oxidant: Add a solution of an oxidizing agent, such as Ceric Ammonium Nitrate (CAN) (1.1-1.5 eq) or iodine (I₂) in the presence of a base, portion-wise while maintaining the temperature.[4][5]
-
Reaction Completion: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
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Work-up and Purification: Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate for iodine-mediated reactions). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-Amino-1,3,4-oxadiazole-2-carboxamide.
Physicochemical and Spectroscopic Properties
The accurate characterization of 5-Amino-1,3,4-oxadiazole-2-carboxamide is crucial for its use in research and development. The following table summarizes its key properties. Note: Exact values can vary based on purity and experimental conditions.
| Property | Value |
| Molecular Formula | C₃H₄N₄O₂ |
| Molecular Weight | 128.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
Spectroscopic Data Interpretation
Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound.
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¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the amino (-NH₂) and amide (-CONH₂) protons. These peaks are typically broad and their chemical shifts are concentration-dependent.
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¹³C NMR (DMSO-d₆): The carbon NMR will show characteristic signals for the two carbons of the oxadiazole ring (C2 and C5) and the carbonyl carbon of the carboxamide group. The C2 and C5 carbons typically resonate at approximately 155-165 ppm, while the carbonyl carbon appears further downfield.
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FT-IR (KBr, cm⁻¹): The infrared spectrum is a powerful tool for identifying the key functional groups.[9] Expect strong absorptions corresponding to:
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N-H stretching (amino and amide): ~3100-3400 cm⁻¹
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C=O stretching (amide): ~1650-1680 cm⁻¹
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C=N stretching (oxadiazole ring): ~1600-1640 cm⁻¹
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N-O stretching (oxadiazole ring): ~1020-1080 cm⁻¹
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Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight of the compound, typically showing the [M+H]⁺ ion at m/z 129.04.
Caption: Workflow for the spectroscopic characterization of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 5-Amino-1,3,4-oxadiazole-2-carboxamide make it a valuable building block for the synthesis of more complex molecules with therapeutic potential. Derivatives of this core have been investigated for a range of biological activities.
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Antimicrobial Agents: The 1,3,4-oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal properties. The amino and carboxamide groups can be further functionalized to optimize interactions with microbial targets.[1][5]
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Enzyme Inhibition: The hydrogen bonding capabilities of the molecule make it an attractive scaffold for designing inhibitors of enzymes such as carbonic anhydrases or kinases.[10]
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Anticancer Research: Numerous 1,3,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, making this a promising area for further exploration.[5]
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Muscle Relaxants: Early studies have identified 2-amino-5-substituted-1,3,4-oxadiazoles as a class of compounds with potential muscle relaxant properties.[11]
Conclusion and Future Outlook
5-Amino-1,3,4-oxadiazole-2-carboxamide is a synthetically accessible and highly functionalized heterocyclic compound. Its robust chemical nature, coupled with its capacity for multiple hydrogen bonding interactions, establishes it as a privileged scaffold in medicinal chemistry. The reliable oxidative cyclization routes for its synthesis allow for efficient production and derivatization. Future research will likely focus on leveraging this core to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles across a spectrum of diseases. The continued exploration of its synthetic utility and biological activity will undoubtedly lead to the discovery of new and valuable chemical entities.
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